4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid
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Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid is a compound characterized by its complex structure and versatile applications in various scientific fields. This molecule belongs to the benzotriazine family and is recognized for its stability and unique chemical properties, making it of significant interest in both academic and industrial settings.
Synthetic Routes and Reaction Conditions:
Route 1: A common synthetic route involves the cyclization of 2-nitrobenzaldehyde with hydrazine, followed by acylation and subsequent conversion to the triazine ring.
Route 2: Another method includes the reaction of benzotriazole with 4-bromobenzoic acid under acidic or basic conditions, ensuring the formation of the desired benzotriazinyl compound.
Industrial Production Methods: Industrial production generally follows scaled-up versions of the synthetic routes mentioned, often utilizing continuous flow reactors to maintain reaction efficiency and product consistency. Optimization of temperature, pressure, and catalysts is crucial in maximizing yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation, forming more reactive intermediates.
Reduction: The compound can be reduced, typically using hydrogenation catalysts, leading to the formation of amine derivatives.
Substitution: It can participate in various substitution reactions, particularly in the aromatic ring, enhancing its utility in creating derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution under Friedel-Crafts conditions.
Major Products Formed: The major products depend on the type of reaction. Oxidation may produce quinone derivatives, while reduction leads to corresponding amines. Substitution reactions yield a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid finds applications across multiple disciplines:
Chemistry: Used as a building block for more complex chemical syntheses and in the study of reaction mechanisms.
Biology: Inhibitor studies in enzymatic reactions, particularly those involving redox processes.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties, acting on specific biological targets.
Industry: Utilized in the synthesis of polymers and as an additive in materials for improved stability and performance.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, often through redox modulation. It may inhibit or activate specific pathways depending on its structural analogs, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison:
Compared to other benzotriazine derivatives, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid exhibits unique stability and reactivity due to its additional benzoic acid group.
Its ability to undergo a wide range of chemical reactions makes it more versatile than simpler analogs.
Comparison with Similar Compounds
1,2,3-benzotriazine
4-nitro-1,2,3-benzotriazine
4-amino-1,2,3-benzotriazine
Benzotriazole derivatives
This compound stands out for its diverse reactivity and significant potential across various scientific fields, making it a subject of continuous study and application.
Properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-13-11-3-1-2-4-12(11)15-16-17(13)10-7-5-9(6-8-10)14(19)20/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXBUKCWGDMMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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